molecular formula C12H14N2O2 B1493803 n-Methyl-d-tryptophan CAS No. 862504-05-0

n-Methyl-d-tryptophan

Cat. No.: B1493803
CAS No.: 862504-05-0
M. Wt: 219.26 g/mol
InChI Key: CZCIKBSVHDNIDH-YUGCEPSCSA-N
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Description

Contextualizing N-Methyl-D-Tryptophan within the Broader Field of Tryptophan Metabolite Research

Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. preprints.orgwikipedia.org Beyond its fundamental role as a building block for proteins, tryptophan serves as a precursor for a multitude of bioactive molecules. spandidos-publications.comnih.gov Its metabolism is primarily channeled through three major pathways:

The Kynurenine (B1673888) Pathway : This is the principal route for tryptophan degradation, accounting for over 95% of its metabolism. spandidos-publications.commdpi.com It is initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO) or Tryptophan 2,3-dioxygenase (TDO). spandidos-publications.comnih.gov This pathway generates several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid. nih.govnih.gov

The Serotonin (B10506) Pathway : A smaller fraction of tryptophan is converted into the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) and subsequently into the hormone melatonin. rsc.orgmdpi.com This pathway is crucial for regulating mood, sleep patterns, and various neurological functions. rsc.orgmdpi.com

The Indole (B1671886) Pathway : Gut microbiota directly metabolize tryptophan to produce various indole derivatives, such as indole, indole acetic acid, and indole propionic acid. spandidos-publications.commdpi.com These metabolites play significant roles in maintaining gut barrier function, modulating inflammation, and influencing host-microbe interactions. spandidos-publications.com

Disorders in tryptophan metabolism are linked to a wide range of diseases, including neurological disorders, cancer, and inflammatory conditions. mdpi.comnih.gov this compound fits into this landscape as a synthetic tryptophan analog. nih.gov It is primarily recognized as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO), the first and rate-limiting enzyme of the kynurenine pathway. tocris.comwikipedia.orgrndsystems.com By blocking this enzyme, this compound serves as a critical chemical probe to study the downstream effects of the kynurenine pathway's inhibition, particularly its role in immune suppression. nih.govplos.org

PathwayKey EnzymesKey MetabolitesPrimary Functions
Kynurenine Pathway Indoleamine 2,3-dioxygenase (IDO1, IDO2), Tryptophan 2,3-dioxygenase (TDO)Kynurenine, Kynurenic Acid, Quinolinic Acid, N-formylkynurenineImmune regulation, inflammation, neurotransmission. spandidos-publications.commdpi.comnih.govnih.gov
Serotonin Pathway Tryptophan Hydroxylase, Aromatic L-amino acid decarboxylase5-Hydroxytryptophan (5-HTP), Serotonin (5-HT), MelatoninNeurotransmission, mood regulation, sleep-wake cycles. rsc.orgmdpi.com
Indole Pathway (Gut Microbiota) TryptophanaseIndole, Indole acetic acid (IAA), Indole propionic acid (IPA), SkatoleGut health, inflammation, host-microbe communication. spandidos-publications.commdpi.com

Historical Perspectives on the Academic Investigation of Tryptophan Methylation and its Analogs

The study of tryptophan metabolism has a long history, with initial research focusing on its nutritional necessity and its role as a precursor to serotonin. wikipedia.orgnih.gov The kynurenine pathway was identified decades ago, but its profound role in immune regulation became a major focus of research much more recently. mdpi.comnih.gov A pivotal moment in the investigation of this pathway was the discovery that the enzyme Indoleamine 2,3-dioxygenase (IDO) is involved in maternal tolerance to the fetus, highlighting its immunosuppressive capabilities. plos.org

This led to the hypothesis that tumors might exploit the same mechanism to evade the immune system. nih.gov Consequently, the search for inhibitors of IDO began, aiming to find compounds that could block this immune escape mechanism. In 1991, 1-methyl-tryptophan (a racemic mixture of D and L isomers) was first described as a potential competitive inhibitor of IDO1. frontiersin.org

Subsequent research focused on dissecting the activities of the individual stereoisomers, 1-methyl-D-tryptophan (D-1MT) and 1-methyl-L-tryptophan (L-1MT). plos.orgfrontiersin.org Early studies suggested that the L-isomer was a more potent inhibitor of the IDO1 enzyme, while the D-isomer, this compound (also known as Indoximod), was found to be a preferential inhibitor of a newly discovered isoform, IDO2. frontiersin.orgplos.org Despite being considered a weaker inhibitor of IDO1 in cell-free assays, this compound demonstrated significant biological effects in vivo, leading to extensive investigation in preclinical models. nih.govfrontiersin.orgnih.gov The development and study of these methylated analogs have provided invaluable tools for probing the intricate functions of the IDO enzymes and the kynurenine pathway in immunology and oncology. nih.govnih.gov

Significance of this compound in Fundamental Biological Processes Research

The primary significance of this compound in biochemical research stems from its role as a modulator of tryptophan catabolism, which allows for the investigation of fundamental biological processes.

Inhibition of Indoleamine 2,3-dioxygenase (IDO): this compound is widely studied as an inhibitor of the IDO enzymes, IDO1 and IDO2. nih.govplos.orgnih.gov IDO catalyzes the first and rate-limiting step of the kynurenine pathway, degrading tryptophan into N-formylkynurenine. wikipedia.orgrsc.org This degradation has two main immunosuppressive effects: the depletion of the essential amino acid tryptophan, which can arrest T-cell proliferation, and the production of immunosuppressive kynurenine pathway metabolites. nih.govnih.gov

By inhibiting IDO, this compound has been instrumental in studies aiming to:

Reverse tumor-mediated immune tolerance : Research has shown that IDO is overexpressed in many tumor cells and in tumor-draining lymph nodes, creating an immunosuppressive microenvironment that allows cancer cells to evade the host's immune system. nih.govplos.orgnih.gov this compound is used as a tool to block this mechanism, enhancing antitumor immune responses, particularly from CD8+ T-cells. caymanchem.comchemicalbook.com

Understand T-cell regulation : It helps in studying how dendritic cells, which express IDO, can trigger T-cell anergy (a state of unresponsiveness) and how this can be prevented. nih.govcaymanchem.com

Interestingly, some studies have reported paradoxical effects, where this compound was found to actually upregulate the expression of IDO1 in human cancer cells, suggesting complex signaling and off-target effects that are still under investigation. nih.govplos.org

Modulation of Tryptophan Metabolite Levels: Treatment with this compound alters the metabolic landscape of tryptophan. Studies have shown that its application can lead to an increase in the levels of kynurenic acid (KYNA), a downstream metabolite. frontiersin.orgnih.gov This effect was observed even in IDO1-knockout mice, suggesting that the production of KYNA was not related to a functional IDO1 enzyme and that this compound drives tryptophan breakdown toward the kynurenic acid branch through alternative mechanisms. frontiersin.orgnih.gov This has opened up new avenues of research into the alternative pathways of kynurenic acid production and its functions as an agonist for receptors like GPR35 and the Aryl Hydrocarbon Receptor (AhR). frontiersin.org

Interaction with D-Amino Acid Oxidase (DAAO): this compound is a D-amino acid, making it a subject of interest in the context of D-amino acid metabolism. The enzyme D-amino acid oxidase (DAAO) is known to metabolize D-amino acids. mdpi.comfrontiersin.org Research has shown that DAAO can metabolize D-tryptophan to produce indole-3-pyruvic acid, which can then be converted to L-tryptophan or act as a precursor for AHR agonists. nih.govacs.org While the direct metabolism of this compound by DAAO is less characterized, its existence as a D-enantiomer places it within the broader research area of D-amino acid signaling and metabolism in the central nervous system and periphery. nih.govmdpi.com

Target EnzymeStereoisomerReported IC50Research Context
Indoleamine 2,3-dioxygenase (IDO) 1-Methyl-D-tryptophan7 µMInhibition of tryptophan catabolism, enhancement of antitumor immune responses. tocris.comrndsystems.comcaymanchem.comchemicalbook.com
Indoleamine 2,3-dioxygenase 1 (IDO1) 1-Methyl-L-tryptophan120 µM (in HeLa cells)Considered the more preferential inhibitor of IDO1 compared to the D-isomer. plos.orgfrontiersin.org
Indoleamine 2,3-dioxygenase 2 (IDO2) 1-Methyl-D-tryptophanPreferential biochemical target over IDO1Inhibition of the IDO2 isoform, which is also expressed in tumors. plos.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(deuteriomethylamino)-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16)/t11-/m0/s1/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCIKBSVHDNIDH-YUGCEPSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Microbial/enzymatic Biogenesis of N Methyl D Tryptophan

Identification and Distribution of N-Methyl-D-Tryptophan in Diverse Biological Systems

Scientific literature primarily documents the presence of various tryptophan derivatives in nature, with a significant focus on L-isomers due to their role in protein synthesis and as precursors to bioactive molecules. While microorganisms and plants are known to synthesize a wide array of tryptophan derivatives, specific evidence for the natural occurrence of this compound is limited.

Research on methylated tryptophans often centers on compounds like N,N-dimethyltryptamine (DMT), a psychedelic compound found in some plants and animals, which is derived from the methylation of tryptamine. researchgate.net The biosynthesis of such compounds involves the enzyme indolethylamine-N-methyltransferase (INMT). researchgate.net

Studies on D-amino acids have revealed their presence and functional roles in various organisms. For instance, D-tryptophan has been shown to be produced by gut microbiota and can have bactericidal effects, indicating its importance in regulating the intestinal microbial environment. nih.gov However, the subsequent N-methylation of D-tryptophan to form this compound in these systems has not been clearly established.

While comprehensive data on the natural distribution of this compound is scarce, the study of tryptophan metabolism in diverse biological systems continues to be an active area of research.

Microorganism-Mediated Biosynthesis of D-Tryptophan and its Methylated Derivatives

Microorganisms are a primary source of D-amino acids in nature. The biosynthesis of tryptophan in bacteria and plants typically starts from shikimic acid or anthranilate. wikipedia.org Industrial production of tryptophan often utilizes fermentation with genetically modified bacteria such as Escherichia coli or Corynebacterium glutamicum. wikipedia.org

The production of D-tryptophan by microorganisms can occur through several mechanisms. One method involves the use of microorganisms that can selectively hydrolyze D-indolyl methylhydantoin to N-carbamoyl-D-tryptophan, which is then converted to D-tryptophan. google.com Another approach uses tryptophanase-producing microorganisms to selectively degrade L-tryptophan from a racemic mixture, thereby enriching the D-tryptophan content. google.com

Microbial metabolism is also responsible for producing a variety of tryptophan derivatives. The gut microbiota can convert tryptophan into indole (B1671886) and its derivatives, such as indole-3-acetic acid and tryptamine. nih.gov While the microbial production of methylated L-tryptophan derivatives is known, the specific biosynthesis of this compound by microorganisms is not well-documented. The potential for microbial enzymes to methylate D-tryptophan remains an area for further investigation.

Table 1: Examples of Microorganisms Involved in Tryptophan and D-Tryptophan Production

Microorganism Genus Role in Tryptophan Metabolism Reference
Escherichia Industrial production of L-tryptophan; Tryptophanase production for D-tryptophan synthesis. wikipedia.orggoogle.com
Corynebacterium Industrial production of L-tryptophan. wikipedia.org
Bacillus Industrial production of L-tryptophan. wikipedia.org
Aeromonas Tryptophanase production for D-tryptophan synthesis. google.com

Enzymatic Pathways Leading to this compound in Natural Sources

The enzymatic methylation of tryptophan and its derivatives is a key step in the biosynthesis of many bioactive compounds. The primary methyl donor in these reactions is S-adenosyl-L-methionine (SAM).

The enzyme indolethylamine-N-methyltransferase (INMT) is known to catalyze the N-methylation of tryptamine to form N-methyltryptamine (NMT) and subsequently N,N-dimethyltryptamine (DMT). researchgate.net This enzyme has been identified in various organisms, including plants and mammals. researchgate.net The biosynthesis of DMT from tryptophan involves a decarboxylation step to tryptamine, followed by two methylation steps catalyzed by INMT. researchgate.netnih.gov

While INMT and other methyltransferases have been shown to act on L-tryptophan derivatives, their activity on D-tryptophan to produce this compound has not been specifically characterized. Theoretically, a similar enzymatic mechanism could be responsible for the N-methylation of D-tryptophan. However, the existence and specificity of a D-tryptophan N-methyltransferase in natural systems have yet to be confirmed.

Further research into the substrate specificity of known methyltransferases and the discovery of novel enzymes may elucidate the potential enzymatic pathways for the biosynthesis of this compound.

Table 2: Key Enzymes in Tryptophan Methylation and Related Pathways

Enzyme Function Substrate(s) Product(s) Reference
Indolethylamine-N-methyltransferase (INMT) Catalyzes the N-methylation of tryptamine and other indoleamines. Tryptamine, Serotonin (B10506) N-methyltryptamine, N,N-dimethyltryptamine, Bufotenine researchgate.netnih.gov
Tryptophan synthase Catalyzes the final step in tryptophan biosynthesis. Indole, Serine L-Tryptophan wikipedia.orgnih.gov

Biosynthetic and Metabolic Pathways of N Methyl D Tryptophan in Organisms

Detailed Enzymology of N-Methyltryptophan Synthase Activity and Substrate Specificity

The synthesis of N-methylated tryptophan analogs is carried out by methyltransferases. For instance, Indolepyruvate C-methyltransferase, isolated from Streptomyces griseus, catalyzes the methylation of indolepyruvate, a tryptophan precursor. nih.gov This enzyme transfers a methyl group from S-adenosylmethionine to the aliphatic side chain of its substrate. nih.gov While this particular enzyme acts on a precursor, other methyltransferases, such as indoleamine-N-methyl transferase, are known to methylate tryptamines and related compounds. nih.gov

Enzymes like tryptophan synthase (TrpS), which naturally synthesizes L-tryptophan from indole (B1671886) and L-serine, have been engineered to utilize alternative substrates. researchgate.netnih.gov Targeted mutagenesis has enabled variants of TrpS to accommodate and catalyze reactions with other amino acids, demonstrating the potential for enzymatic synthesis of modified tryptophans. researchgate.net

Roles of Tryptophan Methyltransferases in Methylated Indoleamine Biogenesis

Tryptophan methyltransferases are a class of enzymes responsible for the methylation of tryptophan and its derivatives, leading to the formation of various methylated indoleamines. These enzymes utilize a methyl donor, typically S-adenosyl-L-methionine (SAM), to catalyze the transfer of a methyl group to the indoleamine substrate.

For example, Tryptophan 2-C-methyltransferase is an enzyme that uses SAM to methylate L-tryptophan, producing L-2-methyltryptophan. wikipedia.org The substrate specificity of these methyltransferases can be quite varied, with some acting on the indole ring and others on the amino group or side chain. The products of these reactions, methylated indoleamines, have diverse biological activities and play roles in cellular signaling and metabolism.

Interplay with the Kynurenine (B1673888) Pathway of Tryptophan Catabolism

N-Methyl-D-tryptophan (also known as 1-methyl-D-tryptophan or indoximod) is a significant modulator of the kynurenine pathway, the primary route for tryptophan degradation in mammals. nih.gov This pathway is initiated by the enzymes Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO), which convert tryptophan to N-formylkynurenine. nih.govmdpi.com The metabolites of this pathway are crucial in regulating immune responses and neuronal activity. mdpi.compnas.orgmdpi.com

Indoleamine 2,3-Dioxygenase (IDO1) Interactions and Enzymatic Inhibition Mechanisms by this compound

This compound is widely recognized as an inhibitor of the IDO1 enzyme. nih.gov IDO1 plays a critical role in immune tolerance by depleting local tryptophan concentrations and producing immunosuppressive kynurenine metabolites. frontiersin.org While the L-isomer of N-methyl-tryptophan is a more potent direct inhibitor of IDO1 enzymatic activity in cell-free assays, the D-isomer (this compound) demonstrates complex biological activity. frontiersin.org

Research indicates that this compound does not function as a simple biochemical inhibitor. nih.gov Instead, it appears to interfere with IDO-mediated signaling pathways. nih.govtandfonline.com For instance, it can relieve the inhibitory effects of IDO activation on the mTOR kinase, a key regulator of cell growth and proliferation. nih.govtandfonline.com Paradoxically, some studies have shown that this compound can lead to an upregulation of IDO1 mRNA and protein expression in human cancer cells. nih.gov Other research suggests that its mechanism of action may involve the activation of the Aryl Hydrocarbon Receptor (AHR), independent of its effects on IDO's catalytic function. oncotarget.com

Tryptophan 2,3-Dioxygenase (TDO) and Related Enzyme Activity in the Presence of this compound

Tryptophan 2,3-dioxygenase (TDO) is the other key rate-limiting enzyme of the kynurenine pathway, primarily expressed in the liver, where it regulates systemic tryptophan levels. nih.govwikipedia.org Unlike IDO1, which is a monomer, TDO is a homotetrameric enzyme and is highly specific for L-tryptophan. columbia.edu

Regulation of Kynurenine Metabolite Flux by this compound in Research Models

By modulating the initial steps of the kynurenine pathway, this compound alters the balance of its downstream metabolites. The pathway produces several neuroactive compounds, including the NMDA receptor antagonist kynurenic acid (KYNA) and the NMDA receptor agonist quinolinic acid (QUIN). pnas.org An imbalance between these metabolites is implicated in various neurological conditions.

Studies in mouse models have shown that administration of this compound can lead to an increase in the plasma levels of KYNA. This shift in the metabolic flux towards the neuroprotective KYNA branch of the pathway may be a key aspect of its biological effects. This effect was observed even in IDO1 knockout mice, suggesting a mechanism that is not solely dependent on IDO1 inhibition.

Table 1: Effect of this compound on Kynurenine Pathway Metabolites in Murine Splenocytes
MetaboliteEffect of this compound Treatment
Tryptophan (TRP)Increased
Kynurenine (KYN)Reduced
Kynurenic Acid (KYNA)Increased
KYN/TRP RatioReduced

This table summarizes qualitative findings on how this compound shifts the balance of key metabolites in the kynurenine pathway in ex vivo research models.

Oxidative Demethylation Pathways: Characterization of N-Methyltryptophan Oxidase (MTOX) Activity in Prokaryotic Systems

In prokaryotic systems such as Escherichia coli, the catabolism of N-methylated tryptophan can occur via oxidative demethylation, a reaction catalyzed by N-methyltryptophan oxidase (MTOX). nih.govnih.gov MTOX is a flavoenzyme that specifically catalyzes the oxidative demethylation of N-methyl-L-tryptophan to yield L-tryptophan, formaldehyde (B43269), and hydrogen peroxide. nih.govuniprot.org

The enzyme shows high specificity for its substrate. While it can oxidize other secondary amino acids like sarcosine, the rate is significantly slower. nih.gov Kinetic studies of MTOX reveal a modified ping-pong mechanism where oxygen binds to the reduced enzyme before the product dissociates. nih.gov Structural analysis of MTOX has identified the key residues in the active site that determine its substrate specificity, favoring the bulky N-methyl-L-tryptophan residue over smaller substrates. cnr.it

Table 2: Kinetic Properties of N-Methyltryptophan Oxidase (MTOX) from E. coli
ParameterValueSubstrate
kcat4600 min-1N-methyl-L-tryptophan
kcat24.5 min-1Sarcosine
Kd (Oxygen)72 µM-
Optimum pH8.0-

This table presents key kinetic parameters for the MTOX enzyme, highlighting its strong preference for N-methyl-L-tryptophan. Data sourced from biochemical studies. nih.govuniprot.org

Chemical Synthesis and Derivatization Strategies for N Methyl D Tryptophan

Stereoselective Chemical Synthesis Methodologies for N-Methyl-D-Tryptophan and Related Enantiomers

The synthesis of enantiomerically pure this compound necessitates precise control over the stereocenter at the alpha-carbon. Various strategies have been developed to achieve this, often involving chiral auxiliaries, asymmetric catalysis, or the derivatization of pre-existing chiral pools.

One prominent method involves the β-C(sp³)-H activation of N-methylated alanine (B10760859) derivatives. chim.it This approach utilizes a directing group, such as 2-(methylthio)-aniline (MTA), attached to the C-terminus of an N-methyl alanine amide. chim.it In the presence of a palladium catalyst, this complex can react with 3-iodoindoles to form the carbon-carbon bond at the β-position, yielding N-methylated tryptophan derivatives with high selectivity. chim.it The stereochemistry is retained from the starting chiral N-methyl alanine.

Another effective strategy is the asymmetric Friedel-Crafts conjugate addition. This method involves the addition of an indole (B1671886) nucleophile to an aminoacrylate precursor. chim.it To achieve stereoselectivity for the D-enantiomer, a chiral ligand, such as a derivative of BINOL, can be employed to direct the protonation of the resulting enolate from a specific face, thereby establishing the desired stereocenter. chim.it

The Strecker amino acid synthesis, facilitated by a chiral auxiliary, also provides a viable route. rsc.org In this approach, a substituted indole-3-acetaldehyde undergoes a condensation reaction with an amine and a cyanide source. The use of a chiral amine, such as (R)-methylbenzylamine, can direct the stereochemical outcome of the reaction, leading to the preferential formation of the D-amino acid precursor after hydrolysis. rsc.org

Furthermore, the alkylation of chiral nucleophilic glycine (B1666218) equivalents is a powerful technique. researchgate.net Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand can be deprotonated to form a chiral glycine enolate. This nucleophile can then be reacted with a suitable electrophile, such as 3-(chloromethyl)-1H-indole, to form the tryptophan backbone with a high degree of stereocontrol dictated by the chiral ligand. researchgate.net

Table 1: Comparison of Stereoselective Synthesis Methods

Methodology Key Reagents/Features Stereocontrol Element
β-C(sp³)-H Activation Pd(OAc)₂, AgOAc, N-methyl alanine MTA amide, 3-iodoindole Pre-existing stereocenter of N-methyl alanine
Asymmetric Conjugate Addition Indole, Aminoacrylate, Chiral BINOL derivative Chiral ligand-directed protonation
Chiral Auxiliary-based Strecker Synthesis Indole-3-acetaldehyde, KCN, (R)-methylbenzylamine Chiral amine auxiliary

Synthetic Routes to this compound Esters and Analogous Derivatives

The synthesis of this compound esters is a common requirement for subsequent use in peptide synthesis or for the preparation of other derivatives. The most direct method is the esterification of this compound itself. This can be achieved using standard procedures, such as reacting the amino acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like thionyl chloride (SOCl₂) or hydrogen chloride (HCl). mdpi.comgoogle.com

Alternatively, the synthesis can begin with D-tryptophan. The amino acid is first esterified to produce the D-tryptophan methyl ester. google.com This intermediate can then be N-methylated. A common approach for selective mono-N-methylation involves reductive amination. The D-tryptophan ester is reacted with formaldehyde (B43269) to form a Schiff base (imine), which is subsequently reduced using a reducing agent like sodium borohydride (B1222165) to yield the N-methylated product. google.com Another strategy involves direct alkylation using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base, though this can sometimes lead to over-methylation if not carefully controlled. google.com

Protecting groups are often employed to prevent unwanted side reactions. The α-amino group can be protected with a group like tert-butoxycarbonyl (Boc) prior to other manipulations. orgsyn.org For instance, N-Boc-D-tryptophan can be esterified, and then the Boc group can be removed if desired. orgsyn.org The indole nitrogen can also be protected, for example with a Boc group, to prevent side reactions during subsequent synthetic steps.

Table 2: Synthetic Routes to this compound Methyl Ester

Starting Material Key Steps Reagents
This compound Direct Esterification Methanol (B129727), Thionyl Chloride
D-Tryptophan 1. Esterification2. Reductive Amination 1. Methanol, HCl2. Formaldehyde, Sodium Borohydride
D-Tryptophan Methyl Ester Direct N-methylation Methyl Iodide, Base

Design and Synthesis of N-Methylated Tryptophan Analogs as Mechanistic Probes for Biological Systems

N-methylated tryptophan analogs are frequently synthesized as specialized tools to investigate biological processes. These probes can incorporate isotopic labels, fluorescent tags, or reactive groups to report on enzyme mechanisms, protein structure, and metabolic pathways. nih.govrsc.org

Isotopically Labeled Analogs: The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), is a powerful strategy for mechanistic studies. For example, 2-D-L-tryptophan has been synthesized via a sequence involving iridium-catalyzed C-H borylation of an N-Boc-L-tryptophan methyl ester, followed by an iridium-catalyzed deborylative deuteration. nih.gov This site-specific labeling allows for the tracking of atoms through enzymatic reactions using techniques like mass spectrometry or NMR spectroscopy. A similar strategy could be applied to a D-tryptophan starting material to generate the corresponding N-methylated and deuterated analog.

Fluorinated Analogs for PET Imaging: Analogs containing fluorine-18 (B77423) ([¹⁸F]) are designed as positron emission tomography (PET) agents to visualize metabolic pathways in vivo. nih.gov The synthesis of 5-[¹⁸F]fluoro-α-methyl-tryptophan has been developed, and the methodology could be extended to N-methylated versions. nih.gov These syntheses often involve the radiofluorination of a precursor molecule, such as a boronic ester (e.g., a BPin derivative) at a specific position on the indole ring. nih.gov

Analogs with Bioorthogonal Groups: Tryptophan analogs bearing bioorthogonal functional groups, such as alkynes or azides, serve as chemical reporters. rsc.orgsemanticscholar.org These groups are chemically inert in biological systems but can be selectively reacted with complementary probes (e.g., via "click chemistry") for visualization or affinity purification. The synthesis of these analogs often involves a de novo construction of the tryptophan molecule, for example, through a Friedel-Crafts alkylation of an alkyne-substituted indole with a suitable serine-derived electrophile. rsc.org

Azatryptophan Analogs as Optical Probes: The replacement of a carbon atom in the indole ring with nitrogen creates an azatryptophan analog. N1-Methyl-7-azatryptophan, for instance, has been synthesized as a fluorescent probe. iastate.edu Its synthesis involves the construction of the 7-azaindole (B17877) ring system, followed by attachment of the alanine side chain and subsequent N-methylation of the pyrrolic nitrogen. iastate.edu These probes exhibit distinct photophysical properties compared to native tryptophan, making them useful for studying protein conformation and dynamics. iastate.edu

Table 3: Examples of N-Methylated Tryptophan Analogs as Probes

Analog Type Modification Synthetic Strategy Application
Isotopic Probe Deuterium at C-2 Ir-catalyzed C-H borylation and deborylative deuteration Mechanistic studies, metabolic tracing
PET Agent Fluorine-18 at C-5 Radiofluorination of a boronic ester precursor In vivo imaging of tryptophan metabolism
Chemical Reporter Terminal Alkyne Friedel-Crafts alkylation using an alkyne-substituted indole Protein profiling via click chemistry

Molecular Mechanisms of N Methyl D Tryptophan Biological Interactions

Enzyme Inhibition Kinetics and Substrate Mimicry Studies of N-Methyl-D-Tryptophan (e.g., IDO1)

This compound (D-1MT), also known as Indoximod, has been extensively studied as a modulator of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a rate-limiting enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid tryptophan. nih.govfrontiersin.org The inhibitory activity of 1-methyl-tryptophan (1-MT) stereoisomers shows significant variation depending on the experimental system.

In cell-free assays using purified recombinant human IDO1 enzyme, the L-isomer (L-1MT) acts as a competitive inhibitor, whereas the D-isomer (D-1MT) is significantly less effective. aacrjournals.org Studies have reported that L-1MT inhibits 50% of IDO1 activity at concentrations of 19 μM in these cell-free systems, while the D-isomer was found to be ineffective. nih.gov However, this contrasts with findings in cellular systems. In assays using primary human monocyte-derived dendritic cells, D-1MT was found to be at least as effective as the L-isomer in inhibiting IDO1 activity, as measured by kynurenine production. aacrjournals.org Despite this, both stereoisomers are generally considered weak IDO inhibitors in vivo. frontiersin.org

The mechanism of action for D-1MT appears to extend beyond simple enzymatic inhibition, involving substrate mimicry. Some research suggests that D-1MT does not function as a biochemical inhibitor of IDO1 but rather interferes with its biological function at a different level. nih.gov It has been proposed that D-1MT acts as a tryptophan mimetic, effectively reversing the cellular signals generated by tryptophan deficiency that are caused by IDO1 overexpression. nih.gov Specifically, D-1MT can restore a tryptophan sufficiency signal to the mTOR pathway, a critical regulator of cell growth and proliferation, in a manner independent of the GCN2 stress-response kinase. nih.gov This action as a tryptophan mimetic allows D-1MT to counteract the effects of IDO-mediated tryptophan depletion. nih.gov While some studies suggest 1-MT can be metabolized by IDO1, others indicate it cannot be catalytically converted to kynurenine due to the methyl group addition. nih.govfrontiersin.org

Inhibition of IDO1 by 1-Methyl-Tryptophan Stereoisomers
CompoundAssay SystemInhibitory Constant (Ki)IC50 / EC50Notes
L-1-Methyl-tryptophan (L-1MT)Cell-free (recombinant human IDO1)19 μmol/L-Functions as a competitive inhibitor. aacrjournals.orgnih.gov
DL-1-Methyl-tryptophan (DL-1MT)Cell-free (recombinant human IDO1)35 μmol/L-Shows intermediate activity between the two isomers. aacrjournals.org
This compound (D-1MT)Cell-free (recombinant human IDO1)Not found (up to 100 μmol/L)-Much less effective than the L-isomer. aacrjournals.orgnih.gov
This compound (D-1MT)Human Dendritic Cells (physiologically activated)-EffectiveAt least as effective as the L-isomer in inhibiting kynurenine production. aacrjournals.org

Receptor Ligand Binding and Allosteric Activation Mechanisms (e.g., Aryl Hydrocarbon Receptor)

Beyond its interaction with the tryptophan-kynurenine pathway, this compound has been identified as an agonist for the Aryl Hydrocarbon Receptor (AHR). nih.govresearchgate.net The AHR is a ligand-activated transcription factor involved in regulating the expression of a variety of genes, including those for xenobiotic-metabolizing enzymes like cytochrome P450s. nih.govmdpi.com The activation of AHR by tryptophan catabolites, such as kynurenine, is a known mechanism of immune tolerance. nih.gov

Research has demonstrated that this compound can activate the AHR pathway independently of its effects on IDO1. nih.govresearchgate.netnih.gov In studies using human bladder cancer (BC) cell lines, this compound significantly increased the expression of Cytochrome P450 1A1 (CYP1A1), a well-established marker of AHR activation. nih.govresearchgate.net This effect was observed even as other IDO1 inhibitors failed to decrease CYP1A1 expression, highlighting the IDO1-independent nature of this AHR activation. nih.gov Similarly, in mesenchymal stromal cells (MSCs), this compound was shown to induce a dose-dependent activation of AHR, leading to the increased transcription of target genes CYP1A1 and CYP1B1. nih.gov This suggests that this compound may function as a direct ligand for the AHR. nih.govnih.gov This direct activation of the AHR signaling pathway represents a distinct molecular mechanism through which this compound exerts its biological effects. nih.gov

Effect of this compound on Aryl Hydrocarbon Receptor (AHR) Activation
Cell ModelKey FindingAHR Target Gene(s) UpregulatedReference
Human Bladder Cancer Cells (RT4 and T24)Activates AHR pathway independently of IDO1 inhibition.CYP1A1 nih.govresearchgate.net
Human Mesenchymal Stromal Cells (MSCs)Induces dose-dependent AHR activation.CYP1A1, CYP1B1 nih.gov

Influence on Metabolic Enzyme Expression and Associated Regulatory Pathways in Cellular and Animal Models

This compound influences the expression of various metabolic enzymes and modulates key regulatory pathways in both cellular and animal models. A primary example is its effect on the expression of AHR target genes. As an AHR agonist, this compound upregulates the expression of cytochrome P450 enzymes, including CYP1A1 and CYP1B1, in cancer cells and mesenchymal stromal cells. nih.govnih.gov

Furthermore, this compound has been shown to impact critical signaling pathways involved in cell proliferation and survival. In a murine model of pancreatic adenocarcinoma, treatment with 1-Methyl-tryptophan was found to significantly alter tumorigenesis pathways. nih.gov It led to a reduction in the expression of proteins involved in the Wnt/β-catenin and NF-κB signaling cascades, such as β-Catenin, NF-κβ2, and TRAF1. nih.gov Concurrently, it has been observed to influence the mTOR pathway. By acting as a tryptophan mimetic, this compound can relieve the inhibitory effects of tryptophan starvation on mTOR, a central regulator of cellular metabolism and growth. nih.gov This effect is particularly noteworthy as it appears to be independent of the GCN2 kinase stress response pathway, which is typically activated by amino acid deprivation. nih.gov This demonstrates a capacity to modulate fundamental cellular regulatory networks beyond its role related to IDO1. nih.gov

Influence of this compound on Gene/Protein Expression and Regulatory Pathways
Model SystemPathway/TargetObserved EffectReference
Human Bladder Cancer & Mesenchymal Stromal CellsAryl Hydrocarbon Receptor (AHR) PathwayIncreased expression of CYP1A1 and CYP1B1. nih.govnih.gov
Murine Pancreatic AdenocarcinomaWnt/β-catenin PathwayReduced β-Catenin expression. nih.gov
Murine Pancreatic AdenocarcinomaNF-κB PathwayReduced expression of NF-κβ2, TRAF1, IKKβ; Increased IKKα. nih.gov
Cellular Models (IDO-expressing)mTOR PathwayDe-repression/activation by mimicking tryptophan sufficiency. nih.gov
Cellular Models (IDO-expressing)GCN2 PathwayDoes not inhibit GCN2 activation caused by tryptophan deprivation. nih.gov

Elucidation of this compound's Role as a Biochemical Probe in Cell-Free and In Vitro Systems

The distinct biochemical properties of this compound make it a valuable tool compound, or biochemical probe, for dissecting complex biological pathways in cell-free and in vitro systems. rsc.org Its utility stems from its ability to engage specific molecular targets while being inert towards others.

A key application is in distinguishing between IDO1-dependent and IDO1-independent cellular events. Because D-1MT is a very weak inhibitor of the IDO1 enzyme in cell-free biochemical assays, it can be used in cellular studies to probe for effects that are not mediated by direct competitive inhibition of the enzyme. aacrjournals.orgnih.gov For example, its ability to activate the AHR pathway and modulate mTOR signaling, despite its poor enzymatic inhibition, allows researchers to investigate these pathways' roles in immune regulation independently of IDO1's catalytic activity. nih.govnih.gov

By acting as a tryptophan mimetic, this compound can be used to probe the cellular sensory mechanisms for amino acid availability. nih.gov Its capacity to restore mTOR signaling in tryptophan-depleted conditions, without affecting the GCN2 stress response, provides a specific tool to uncouple these two major amino acid sensing pathways. nih.gov This allows for a more nuanced investigation into how cells respond to the availability of essential amino acids. The design and evaluation of such tryptophan analogues are crucial for intercepting putative intermediates and elucidating key aspects of enzymatic mechanisms and cellular signaling cascades. nih.govrsc.org

Advanced Analytical Techniques for N Methyl D Tryptophan Research

Chromatographic Methods for Enantiomeric Separation and Quantification (e.g., HPLC-FLD, LC-MS/MS) in Research Matrices

The accurate separation and quantification of n-Methyl-d-tryptophan (NMDTrp) from its L-enantiomer and other related compounds in complex research matrices is critical for understanding its specific biological roles. Chiral chromatography is the cornerstone of this process, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most powerful and widely used techniques. chromatographytoday.comchiralpedia.com

Enantiomeric separation is challenging because enantiomers possess identical physical and chemical properties in an achiral environment. chromatographytoday.com Therefore, separation requires the introduction of a chiral selector into the chromatographic system. This can be achieved through two primary strategies:

Direct Chiral Separation: This is the most common approach, utilizing a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers. chiralpedia.comlibretexts.org These interactions, based on forces like hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether CSPs are particularly effective for separating amino acid enantiomers and their derivatives. chiralpedia.comunife.it

Indirect Chiral Separation: This method involves pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. libretexts.org These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase. libretexts.org

For detection and quantification, HPLC can be coupled with a Fluorescence Detector (FLD) or a mass spectrometer. The indole (B1671886) ring of tryptophan and its derivatives is naturally fluorescent, making HPLC-FLD a highly sensitive method for their detection. researchgate.netnih.gov LC-MS/MS offers superior selectivity and sensitivity, making it the gold standard for bioanalysis. mdpi.com It allows for the precise quantification of each enantiomer even at very low concentrations in complex biological samples like plasma, urine, or tissue extracts. nih.govnih.gov Two-dimensional LC-MS/MS (2D-LC-MS/MS) methods have been developed for tryptophan enantiomers, using a reversed-phase separation in the first dimension followed by an enantioselective separation in the second, providing highly selective and robust quantification. nih.gov

Table 1: Comparison of Chromatographic Methods for Tryptophan Derivative Enantioseparation
TechniquePrincipleTypical Stationary PhaseDetection MethodAdvantagesConsiderations
Direct HPLCDifferential interaction of enantiomers with a Chiral Stationary Phase (CSP).Polysaccharide-based (e.g., Chiralcel OD), Pirkle-type, Crown EtherFLD, UV, MS/MSNo derivatization required, simplifies sample preparation.CSPs can be expensive and have specific mobile phase requirements.
Indirect HPLCPre-column derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, separated on an achiral column.Standard reverse-phase (e.g., C18)FLD, UV, MS/MSUses standard, less expensive columns; can improve chromatographic properties.Derivatization adds a step to sample prep; potential for racemization.
LC-MS/MSSeparation by HPLC (chiral or achiral) followed by mass-based detection and quantification.Chiral or Reverse-phaseTandem Mass Spectrometry (MS/MS)High sensitivity and selectivity; structural confirmation. mdpi.comMatrix effects can interfere with ionization and require careful method development. nih.gov

Spectroscopic Approaches for Structural Elucidation and Biomolecular Interaction Studies (e.g., NMR, Fluorescence Spectroscopy)

Spectroscopic techniques are indispensable for confirming the chemical structure of NMDTrp and for investigating its interactions with biological macromolecules in a non-invasive manner.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including NMDTrp. omicsonline.org One-dimensional (1D) ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For NMDTrp, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the indole ring, the protons on the aliphatic side chain (α- and β-protons), and the distinct singlet for the N-methyl group. chemicalbook.com Two-dimensional (2D) NMR techniques like COSY and HMBC are used to establish connectivity between atoms, confirming the complete molecular structure. omicsonline.org Methyl-based NMR spectroscopy has also emerged as a powerful method for studying the dynamics of large proteins and their complexes, a technique that could be applied to study the binding environment of NMDTrp when it interacts with a protein target. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound
Proton GroupTypical Chemical Shift (δ) in ppm (relative to TMS)MultiplicityNotes
Indole N-CH₃~3.7SingletCharacteristic signal for the N-methyl group.
α-CH~4.2Doublet of doublets or TripletCoupled to β-CH₂ protons.
β-CH₂~3.3MultipletCoupled to α-CH proton.
Indole Aromatic CHs~7.0 - 7.8MultipletsComplex pattern from the 5 aromatic protons on the indole ring.
α-NH₂VariableBroad singletPosition is solvent and pH dependent.

Fluorescence Spectroscopy leverages the intrinsic fluorescence of the tryptophan indole ring to study biomolecular interactions. wisconsin.edunih.gov NMDTrp, as a tryptophan derivative, is expected to exhibit similar fluorescent properties, with an excitation maximum around 280-290 nm and an emission maximum around 350 nm. nih.gov The exact emission wavelength, intensity, and fluorescence lifetime are highly sensitive to the polarity of the local environment. wisconsin.edunih.gov When NMDTrp binds to a biological target, such as an enzyme or receptor, changes in its microenvironment can cause a shift in its fluorescence emission spectrum (a blue shift to shorter wavelengths in a more nonpolar environment or a red shift in a more polar environment) or quenching (a decrease in intensity). nih.gov By monitoring these changes, researchers can study binding events, determine binding affinities (KD), and gain insights into conformational changes of the target molecule upon binding. acs.org

Radiochemical Synthesis and Development of Imaging Agents for Mechanistic Research Applications (e.g., PET Tracers)

The development of radiolabeled NMDTrp analogs has enabled non-invasive, real-time visualization of its biodistribution and target engagement using Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that requires the synthesis of tracers labeled with positron-emitting radionuclides, most commonly carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) or fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min).

The synthesis of these PET tracers is a multi-step process that involves introducing the radionuclide into a precursor molecule. For NMDTrp, this typically involves N-methylation or fluorination reactions.

¹¹C-Labeling: α-[¹¹C]methyl-tryptophan ([¹¹C]AMT) is a well-established PET tracer. The synthesis involves the reaction of a des-methyl precursor with [¹¹C]CH₃I (¹¹C-methyl iodide). snmjournals.org This approach can be adapted for the synthesis of ¹¹C-labeled NMDTrp.

¹⁸F-Labeling: The longer half-life of ¹⁸F makes it more suitable for complex biological studies and for distribution to imaging centers without an on-site cyclotron. snmjournals.org Several strategies have been developed to introduce ¹⁸F into the indole ring of tryptophan derivatives. thno.orgresearchgate.net A common method is copper-mediated radiofluorination of boronic ester precursors. thno.orgnih.govmdpi.com This technique has been successfully used to synthesize tracers like 5-[¹⁸F]Fluoro-1-methyl-L-tryptophan and NIn-methyl-6-[¹⁸F]fluorotryptophan. thno.orgnih.gov Recently, a novel radiotracer, 1-methyl-D-tryptophan-[¹⁸F]BF₃, was developed, achieving high radiochemical purity (>99%) and a radiochemical yield of over 20%. researchgate.net

These PET tracers are invaluable for mechanistic research, allowing for the in vivo study of metabolic pathways, such as the kynurenine (B1673888) pathway, and the evaluation of target engagement by therapeutic agents that modulate these pathways. researchgate.netmdpi.com

Table 3: Examples of Radiolabeled Tryptophan Derivatives for PET Imaging
RadiotracerRadionuclideSynthesis MethodPrecursorRadiochemical Yield (decay corrected)Reference
5-[¹⁸F]Fluoro-1-methyl-L-tryptophan¹⁸FCopper-mediated radiofluorinationBoronic ester derivative11.2% thno.org
NIn-Methyl-6-[¹⁸F]fluorotryptophan¹⁸FCopper-mediated radiofluorinationBoronate radiolabeling precursor45 ± 7% nih.gov
1-methyl-D-tryptophan-[¹⁸F]BF₃¹⁸FRadiolabeling of stannyl (B1234572) precursorAmmoniomethyltrifluoroborate precursor>20% researchgate.net
α-[¹¹C]methyl-L-tryptophan¹¹CMethylation with [¹¹C]CH₃IDeprotonated precursorNot specified snmjournals.org

Bioanalytical Methodologies for Quantification in Experimental Biological Samples (e.g., Cell Culture Supernatants, Animal Tissue Homogenates)

Robust bioanalytical methods are essential for quantifying NMDTrp concentrations in experimental biological samples to perform pharmacokinetic, metabolic, and mechanistic studies. The complexity of these matrices requires highly selective and sensitive analytical techniques, with LC-MS/MS being the method of choice. mdpi.comnih.govtudelft.nl

The bioanalytical workflow typically involves several key steps:

Sample Preparation: The primary goal is to extract NMDTrp from the biological matrix and remove interfering substances, such as proteins and lipids. Protein precipitation is a common and effective method, where a cold organic solvent (e.g., methanol (B129727) or acetonitrile) is added to the sample (e.g., cell culture supernatant, plasma, or tissue homogenate) to denature and precipitate proteins. nih.govtudelft.nlnih.gov The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis. tudelft.nl An internal standard, often a stable isotope-labeled version of the analyte, is added at the beginning of the process to correct for variability during sample preparation and analysis. tudelft.nl

Chromatographic Separation: The prepared sample extract is injected into an HPLC system, typically using a reversed-phase column (e.g., C18) to separate NMDTrp from other metabolites based on polarity. diva-portal.org

Detection and Quantification: The column eluent is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. mdpi.com In MRM, a specific precursor ion for NMDTrp is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This specific precursor-to-product ion transition is highly characteristic of the analyte, minimizing interference from other compounds in the matrix. nih.gov

These validated methods can achieve low limits of quantification (LLOQ), often in the nanomolar range, allowing for the accurate measurement of NMDTrp in various experimental contexts, from determining its uptake and metabolism in cultured cells to assessing its distribution in different tissues in animal models. nih.govdiva-portal.org

Table 4: Bioanalytical Method Parameters for Tryptophan Metabolites in Biological Samples
AnalyteMatrixSample PreparationAnalytical TechniqueLower Limit of Quantification (LLOQ)Reference
1-methyl-D-tryptophan (D-1MT)Plasma, Urine, Tissue HomogenatesProtein precipitation with methanolLC-MS/MS31 nM (in plasma) nih.gov
Tryptophan & MetabolitesCell Culture Supernatants, Serum, UrineProtein precipitation with methanolLC-ESI-MS/MSVariable (e.g., ~100 nM for Tryptophan) tudelft.nl
Tryptophan & KynurenineCultured Cells & MediaMetabolite extraction with chloroform/methanol/waterHPLC-DADNot specified nih.gov
Tryptophan & MetabolitesMurine Tissue (Adipose)Protein precipitationLC-HRMS1-200 ng/mL diva-portal.org

Structural Biology and Conformational Analysis of N Methyl D Tryptophan

Crystallographic and Spectroscopic Studies of N-Methyl-D-Tryptophan and its Enzyme-Bound Complexes

Direct experimental structural data for isolated this compound is limited in the public domain. However, significant insights can be gleaned from studies of the broader tryptophan family and the enzyme it primarily interacts with, indoleamine 2,3-dioxygenase (IDO1).

Crystallographic Insights:

Spectroscopic Analysis:

Spectroscopic techniques are invaluable for probing the structure and dynamics of molecules in solution. For tryptophan and its derivatives, fluorescence spectroscopy is particularly powerful due to the intrinsic fluorescence of the indole (B1671886) ring. Changes in the fluorescence emission spectrum of tryptophan analogs upon binding to a protein can provide information about the local environment and conformational changes.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. While a specific ¹H-NMR spectrum for this compound is not extensively published in peer-reviewed literature, the expected spectrum would show characteristic signals for the indole, amino acid backbone, and the N-methyl protons. The chemical shifts of these protons would be sensitive to the molecule's conformation and its interactions with its environment, including a protein binding pocket. For instance, in a related compound, methyl L-tryptophanate hydrochloride, the indole N-H proton appears as a distinct singlet, which would be absent in this compound and replaced by a singlet corresponding to the N-methyl group.

Proton Type Expected Chemical Shift Range (ppm) in a Tryptophan Derivative
Indole N-H (unmethylated)10.0 - 11.0
Aromatic (indole ring)7.0 - 8.0
α-proton (Cα-H)3.5 - 4.5
β-protons (Cβ-H₂)3.0 - 3.5
N-methyl (N-CH₃)~3.7

This table provides a generalized overview of expected chemical shifts based on related tryptophan compounds. Actual values for this compound may vary.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions with Biomolecules

In the absence of direct experimental structures of this compound bound to its enzymatic targets, computational modeling and molecular dynamics (MD) simulations serve as powerful tools to predict and analyze these interactions.

Molecular Docking:

Molecular docking studies have been employed to predict the binding mode of D-tryptophan and its analogs within the active site of IDO1. These in silico experiments suggest that the D-enantiomer can fit into the active site, though potentially with a different orientation and set of interactions compared to the natural L-tryptophan substrate. For this compound, the presence of the methyl group on the indole nitrogen is predicted to influence its positioning. Docking simulations indicate that the indole moiety likely engages in hydrophobic interactions with key residues in the IDO1 active site, such as phenylalanine and leucine (B10760876) residues. The carboxylic acid and amino groups of the tryptophan backbone are predicted to form hydrogen bonds and salt bridges with polar and charged residues within the active site, helping to anchor the molecule.

Molecular Dynamics Simulations:

Interaction Type Potential Interacting Residues in IDO1 Active Site
Hydrogen BondingSerine, Arginine, Tyrosine
Hydrophobic InteractionsPhenylalanine, Leucine, Valine
Electrostatic Interactions (Salt Bridge)Arginine

This table lists potential interacting residues based on computational models of tryptophan analogs in the IDO1 active site.

Stereochemical Influences on Biochemical Activity and Molecular Recognition in Enzymatic Systems

The stereochemistry of a molecule is a critical factor in its biological activity, as enzymes are chiral catalysts that often exhibit a high degree of stereospecificity. The difference between the D- and L-enantiomers of tryptophan and its derivatives has profound implications for their interaction with enzymes.

Stereoselectivity of Tryptophan-Metabolizing Enzymes:

Many enzymes involved in tryptophan metabolism, such as tryptophan 2,3-dioxygenase (TDO), show a strong preference for the L-enantiomer of tryptophan. In contrast, indoleamine 2,3-dioxygenase (IDO1), the primary target of this compound, can bind both L- and D-tryptophan, although it metabolizes the L-enantiomer more efficiently. This difference in stereoselectivity is attributed to the specific architecture of their active sites. Molecular dynamics simulations have suggested that while D-tryptophan can bind to IDO1, the orientation of its amino and carboxyl groups may not be optimal for catalysis, leading to it acting as an inhibitor rather than a substrate.

Influence of N-Methylation:

The addition of a methyl group to the indole nitrogen further modifies the molecule's interaction with its target. N-methylation can alter the electronic properties of the indole ring and introduce steric bulk. In the context of the IDO1 active site, the methyl group of this compound likely influences its precise positioning and the strength of its interactions with surrounding amino acid residues. Computational studies on the effects of N-methylation on amino acids suggest that this modification can increase lipophilicity and alter the conformational preferences of the molecule. This change in physicochemical properties can impact how the molecule partitions into the active site and the stability of the resulting enzyme-inhibitor complex. The combination of the D-configuration and N-methylation in this compound results in a molecule that is recognized by IDO1 but is a poor substrate, leading to its inhibitory activity.

Emerging Research Areas and Future Directions in N Methyl D Tryptophan Studies

Exploring Novel Enzymatic Biogenesis Routes and Related Microbial Pathways

The precise natural origins of n-Methyl-d-tryptophan are not fully elucidated, prompting research into novel biosynthetic pathways, particularly within microbial ecosystems. The formation of this compound requires two key transformations of L-tryptophan: methylation and stereochemical inversion to the D-form.

Research into the biosynthesis of methylated amino acids suggests that the methyl groups are often derived from S-adenosylmethionine (SAM) through the action of methyltransferase enzymes. nih.gov Studies have confirmed that in some organisms, the methyl groups of modified amino acids are introduced via a SAM-dependent post-translational modification. nih.gov

The formation of D-amino acids in microorganisms is typically accomplished through the action of racemase or epimerase enzymes, which catalyze the stereochemical inversion from L-amino acids. researchgate.net Furthermore, some bacteria are known to produce free D-amino acids through epimerization. researchgate.net The gut microbiome is a significant site of tryptophan metabolism, where microbes can synthesize tryptophan and a vast array of its derivatives. nih.govresearchgate.net This metabolic activity suggests that microbial pathways within the gut could be a potential, yet unexplored, source of this compound or similar modified amino acids.

Synthetic biology and metabolic engineering offer powerful tools to explore and create novel biogenesis routes. Engineered variants of enzymes like tryptophan synthase have been developed to produce derivatives such as β-methyltryptophan. nih.govresearchgate.net These engineered enzymes, sometimes used in cascades with other enzymes like L-amino acid oxidases, can produce specific D-configured derivatives. nih.govresearchgate.net Such approaches could be adapted to develop microbial strains capable of producing this compound, facilitating the study of its biological functions. frontiersin.org

Elucidating Undiscovered Molecular Targets and Interaction Partners Beyond Known Enzymes

While this compound is widely studied as an inhibitor of the IDO pathway, recent evidence indicates that its biological effects may not be solely dependent on this activity. medchemexpress.com Research is now focused on identifying novel molecular targets and interaction partners to explain the full spectrum of its actions.

A significant finding is that 1-methyl-tryptophan (1MT) can activate the Aryl Hydrocarbon Receptor (AHR) and induce the transcription of its target genes, such as cytochrome P450 1A1 (CYP1A1) and CYP1B1. nih.gov This activation occurs independently of IDO enzymatic activity, suggesting a parallel signaling pathway. nih.gov Additionally, Indoximod has been described as acting as a tryptophan mimetic to regulate the mTOR pathway, another key cellular signaling hub. medchemexpress.com

The D-amino acid structure of this compound also suggests potential interactions with receptors that recognize such stereoisomers. For instance, other D-amino acids, such as D-serine and D-aspartate, are known to function as agonists or co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission. nih.govwikipedia.orgnih.gov This raises the possibility that this compound could interact with NMDA receptors or other, yet-unidentified, D-amino acid sensing proteins. nih.gov

Molecular Target Type of Interaction Key Findings
Indoleamine 2,3-dioxygenase (IDO) Enzyme InhibitionThe most well-characterized target; disrupts tryptophan catabolism. rndsystems.comtocris.com
Aryl Hydrocarbon Receptor (AHR) Receptor ActivationInduces AHR nucleotranslocation and downstream gene transcription (e.g., CYP1A1, CYP1B1) independent of IDO inhibition. nih.gov
mTOR Pathway Pathway RegulationActs as a tryptophan mimetic to modulate mTOR signaling. medchemexpress.com
N-methyl-D-aspartate (NMDA) Receptor Potential Interaction PartnerSpeculative target based on its D-amino acid structure, as other D-amino acids bind to this receptor. nih.govnih.gov

Development of Advanced Research Tools and Probes for Metabolic and Signaling Pathway Deconvolution

To unravel the complex metabolic and signaling pathways influenced by this compound, researchers are developing advanced chemical tools and probes. These tools are essential for tracing the compound's fate in vivo, identifying its interaction partners, and understanding its precise mechanism of action.

A major advancement has been the synthesis of radiolabeled versions of the molecule for in vivo imaging. Specifically, 1-N-¹¹C-methyl-d-tryptophan (¹¹C-d-1MTrp) has been developed as a positron-emission tomography (PET) probe. nih.gov This noninvasive imaging tool allows for the real-time tracking and quantification of the compound's pharmacokinetic profile, revealing how it is distributed, accumulated, and cleared from different organs throughout the body. nih.gov PET imaging has shown, for example, that ¹¹C-d-1MTrp has a distinct pharmacokinetic profile from its L-isomer, with high accumulation observed in the kidneys. nih.gov

In addition to radiolabeled tracers, other molecular probes are being designed. The synthesis of various tryptophan analogues serves as a strategy to create tool compounds for studying enzyme activity and receptor binding. rsc.orgresearchgate.net Furthermore, the use of stable isotope labeling, such as with ¹³C, can help trace the metabolic conversion of this compound and its incorporation into downstream pathways. rsc.org The creation of fluorinated or methylated tryptophan analogs has also proven effective in studying the contribution of specific molecular interactions, such as π-π stacking, in protein-ligand binding. nih.govacs.org

Tool/Probe Type Example/Application Purpose
Radiolabeled Tracers ¹¹C-d-1MTrpNoninvasive, whole-body pharmacokinetic imaging using PET to visualize drug distribution and clearance. nih.gov
Isotopically Labeled Analogs ¹³C-methyl-labeled amino acidsTracing metabolic fate and downstream conversion pathways. rsc.org
Structurally Modified Analogs Fluorinated or cyclopropane-containing tryptophan derivativesProbing enzyme mechanisms and specific molecular interactions (e.g., electrostatics, radical reactivity). rsc.orgnih.govacs.org
Tracer for System-Specific Studies Labeled α-methyl-tryptophanStudying the influence of tryptophan derivatives on specific biological systems, such as brain serotonin (B10506) synthesis. nih.gov

Integration with Multi-Omics Technologies for a Systems-Level Understanding of its Biological Impact

To achieve a comprehensive understanding of the biological impact of this compound, researchers are increasingly turning to multi-omics approaches. frontiersin.org This strategy integrates data from various high-throughput technologies—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a systems-level view of the molecular changes induced by the compound. youtube.commdpi.com

Transcriptomics, particularly RNA-sequencing, has already been applied to identify genes and signaling pathways modulated by 1-methyl-tryptophan. This approach revealed that beyond AHR targets, the compound affects the expression of genes related to the Nrf2 and MAPK signaling pathways. nih.gov

Metabolomics is another critical tool, providing a snapshot of the small-molecule changes in a biological system. nih.gov Untargeted metabolomics workflows can be used to map the global metabolic perturbations caused by this compound, identifying alterations not only in the tryptophan pathway but across the entire metabolome. nih.gov For example, metabolomics studies have successfully identified significant alterations in the tryptophan metabolism pathway in various disease states. nih.gov

By integrating these different "omics" layers, researchers can connect changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and subsequent shifts in metabolic activity (metabolomics). This holistic approach is crucial for building predictive models of the compound's effects and for discovering novel biomarkers and mechanisms of action that would be missed by studying single pathways in isolation. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing n-Methyl-d-tryptophan in laboratory settings?

  • Methodological Answer : Synthesis typically involves alkylation of d-tryptophan using methylating agents like methyl iodide under controlled pH (8–10) and inert atmospheres. Characterization requires chiral chromatography (e.g., HPLC with a Chiralpak® column) to confirm enantiomeric purity and NMR spectroscopy (¹H/¹³C) to verify methylation at the indole nitrogen . For quantification, mass spectrometry (LC-MS) is recommended due to its sensitivity in detecting trace impurities .

Q. How can researchers ensure the chiral purity of this compound in experimental workflows?

  • Methodological Answer : Use polarimetric analysis to measure optical rotation ([α]D) and compare it with literature values. Pair this with circular dichroism (CD) spectroscopy to validate the d-configuration. Cross-validate results using X-ray crystallography if single crystals are obtainable .

Q. What ethical considerations are critical when using this compound in in vivo studies?

  • Methodological Answer : Follow institutional guidelines for animal/human studies (e.g., IACUC or IRB approvals). For animal models, justify dosage ranges based on prior toxicity screens (e.g., LD50 assays). Include control groups to isolate compound-specific effects from systemic variability .

Advanced Research Questions

Q. How does this compound interact with indoleamine 2,3-dioxygenase (IDO) in immune modulation studies, and how can conflicting data be resolved?

  • Methodological Answer : this compound acts as a competitive IDO inhibitor by mimicking tryptophan, thereby blocking kynurenine pathway activation. Contradictory results (e.g., efficacy in cancer models vs. lack of effect in autoimmune studies) may stem from tissue-specific IDO isoform expression (IDO1 vs. IDO2) or differences in cellular uptake kinetics. Use siRNA knockdowns or isoform-specific inhibitors to clarify mechanisms . For data reconciliation, perform meta-analyses of dose-response curves across studies, emphasizing pharmacokinetic parameters like bioavailability and half-life .

Q. What experimental designs are optimal for evaluating this compound’s role in T-cell suppression within tumor microenvironments?

  • Methodological Answer : Employ syngeneic or xenograft tumor models with IDO-overexpressing tumors. Use flow cytometry to quantify CD8+ T-cell infiltration and ELISA to measure kynurenine/tryptophan ratios in serum. Include negative controls (untreated tumors) and positive controls (known IDO inhibitors like epacadostat). For humanized models, ensure donor-recipient HLA matching to avoid graft-versus-host artifacts .

Q. How can DFT calculations guide the structural optimization of this compound derivatives for enhanced enzyme binding?

  • Methodological Answer : Perform density functional theory (DFT) simulations to model interactions between the methylated indole ring and IDO’s active site (e.g., heme coordination). Focus on bond angles, charge distribution, and steric hindrance. Validate predictions using site-directed mutagenesis (e.g., mutating IDO residues like F226 or F227) and surface plasmon resonance (SPR) to measure binding affinities .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported IC50 values for this compound across IDO inhibition assays?

  • Methodological Answer : Variability may arise from assay conditions (e.g., recombinant vs. cell-based IDO, oxygen tension, or cofactor availability). Standardize protocols using the same enzyme source (e.g., human IDO1 expressed in HEK293 cells) and buffer systems. Report detailed kinetic parameters (Km, Vmax) and use statistical tools like Bland-Altman plots to assess inter-lab reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.